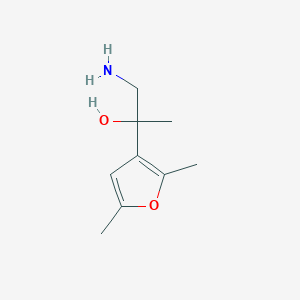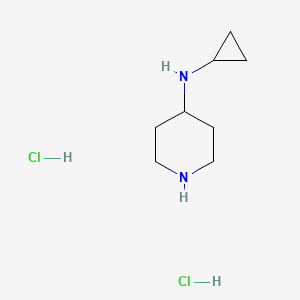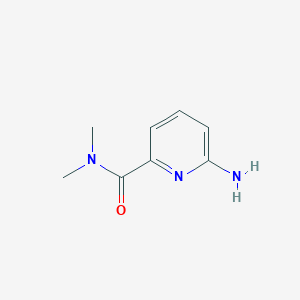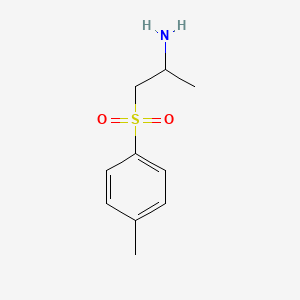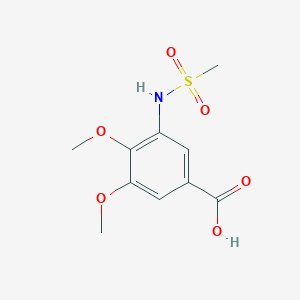![molecular formula C11H15ClN2O2 B1525950 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1354962-40-5](/img/structure/B1525950.png)
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
Overview
Description
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a compound with intriguing potential in various fields due to its unique structural properties. This article delves into its synthesis, chemical reactions, and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride typically involves multi-step organic reactions. Starting from commercially available phenyl-substituted oxazolidinone, the compound undergoes aminomethylation under controlled temperatures to introduce the aminoethyl group.
Industrial Production Methods: Industrial production may employ more scalable techniques, often involving automated sequential reaction systems to maintain consistency and yield. High-performance liquid chromatography (HPLC) is typically utilized to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Catalytic hydrogenation can be applied to reduce any double bonds present.
Substitution: Nucleophilic substitution reactions can modify the amino group, potentially converting it into various functional groups.
Common Reagents and Conditions: Reactions are typically conducted under controlled temperature and pH conditions, utilizing catalysts such as palladium or platinum in hydrogenation processes.
Major Products Formed: The primary products depend on the specific reactions but can include various substituted oxazolidinones, depending on the substituents introduced or modified.
Scientific Research Applications
Chemistry: In synthetic chemistry, the compound serves as an intermediate for complex molecule synthesis, particularly in asymmetric synthesis due to its chiral center.
Biology: Its structure is exploited in biochemical studies as a scaffold for developing enzyme inhibitors, contributing to the understanding of biochemical pathways.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting bacterial infections due to its ability to disrupt bacterial cell wall synthesis.
Industry: In industrial applications, it can be utilized as a precursor for advanced materials, including polymers with specific desired properties.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. In medicinal chemistry, this can translate to inhibiting enzyme activity or modulating receptor function, influencing pathways such as cell signaling or metabolic processes.
Comparison with Similar Compounds
Comparison with Other Compounds: When compared to similar oxazolidinone derivatives, 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride stands out due to its unique aminoethyl group, which can enhance solubility and bioavailability.
List of Similar Compounds
1,3-Oxazolidin-2-one
3-(1-Aminoethyl)phenyl-1,3-oxazolidin-2-one
3-[3-(1-Hydroxyethyl)phenyl]-1,3-oxazolidin-2-one
This detailed overview illustrates the compound's multifaceted applications and underscores the potential it holds across various scientific fields. Would you like to explore a specific section in more depth?
Properties
IUPAC Name |
3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14;/h2-4,7-8H,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALUYAXHIAFWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


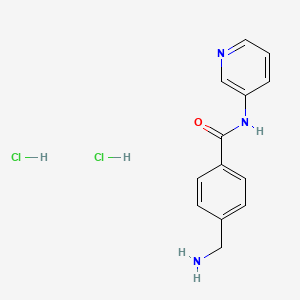
![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)
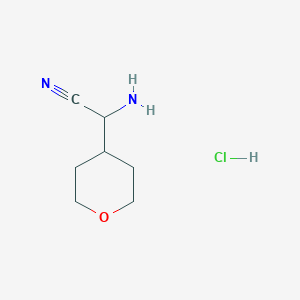
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)

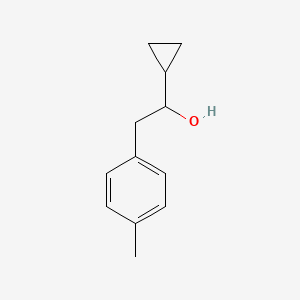
![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
